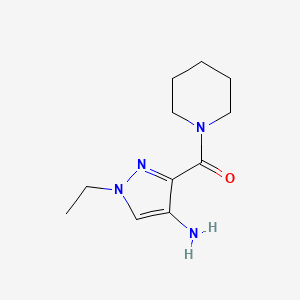

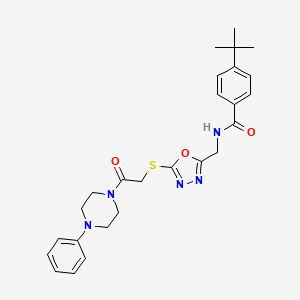

2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiazolidine derivatives has been explored in the literature. For instance, the condensation of 1,4-dihydro-3-methyl-1-thiocarbamoylpyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide with various reagents such as phenacyl bromides and ethyl bromopyruvate has been reported to afford a series of compounds with a thiazolidine structure . These compounds were synthesized to evaluate their antiinflammatory activity, which suggests a potential method for the synthesis of 2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide by analogy.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be complex and is often confirmed by various analytical techniques. In the case of antipyrine-like derivatives, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to understand the intermolecular interactions and the stability of the molecular structure . These techniques could similarly be applied to analyze the molecular structure of 2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide to gain insights into its stability and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of thiazolidine derivatives with nucleophiles has been studied, with 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes reacting with N-bromosuccinimide to form bromomethyl derivatives . These derivatives can further react with various nucleophiles for selective synthesis. This suggests that 2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide may also undergo similar nucleophilic reactions, which could be useful for functionalization or further synthetic applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the solubility, melting points, and stability of the compounds can be inferred from their molecular structure and intermolecular interactions . The antiinflammatory activity of related compounds also suggests potential bioactive properties that could be explored for 2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds related to "2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide" have been synthesized and explored for their pharmacological activities. For instance, thiazolidinone derivatives have shown promise in antimicrobial activities, with certain derivatives being synthesized via N-formylation processes and demonstrating potential as antimicrobial agents against various bacterial strains (Patel & Park, 2015). Furthermore, the synthesis of thiazolidinone hybrids incorporating 1,2,3-triazole has been reported, with these compounds exhibiting moderate anti-proliferative activity against human cancer cell lines (Bimoussa et al., 2023).

Anticonvulsant and Anticancer Properties

Thiazolidinone compounds, including those bearing additional functional groups, have been evaluated for their anticonvulsant activities. Some derivatives have shown significant efficacy in preclinical models, suggesting the potential of these scaffolds in developing new anticonvulsant therapies (Mishchenko et al., 2020). Similarly, acridine-thiazolidine hybrids have been synthesized, with some demonstrating cytotoxic activities against cancer cells, indicating the utility of combining these moieties for potential anticancer drug development (Barros et al., 2012).

Corrosion Inhibition

In the field of materials science, derivatives of pyrazine, closely related to the core structure of interest, have been investigated for their corrosion inhibition properties. Studies involving density functional theory and molecular dynamics simulations have suggested that pyrazine derivatives could serve as effective corrosion inhibitors, an application that underscores the compound's potential utility beyond biological contexts (Saha et al., 2016).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-(5-bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2S/c8-6-4-10-7(5-9-6)11-2-1-3-14(11,12)13/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMMMXHGTJVMQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CN=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)

![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)

![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)

![2-(2-Fluorophenoxy)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2542809.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2542814.png)

![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2542815.png)